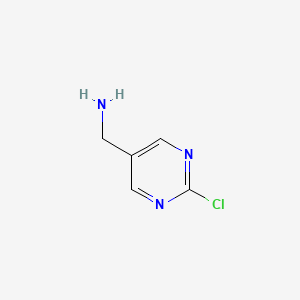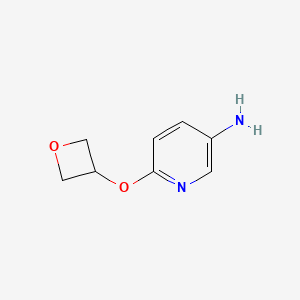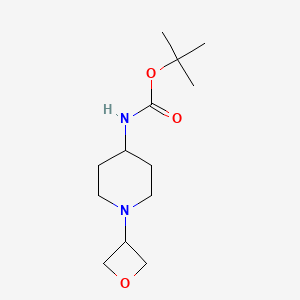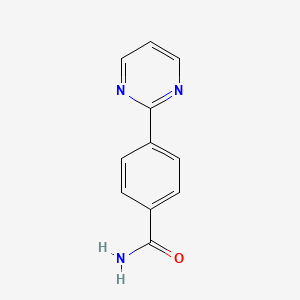
(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride
Descripción general
Descripción
-(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride, also known as S-1-DFP-HCl, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 162-164°C and a molecular weight of 287.7 g/mol. S-1-DFP-HCl is a chiral compound with two enantiomers, the (R)-enantiomer and the (S)-enantiomer, which have different biological activities. The (S)-enantiomer is the most active form and is the form used in scientific research.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis and Conformational Studies :Research involving derivatives of propan-1-amine, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol, has provided insights into crystal structures and conformational analyses. These studies are crucial in understanding the molecular arrangement and intermolecular interactions, which are vital for the development of pharmaceuticals and other chemical compounds (Nitek et al., 2020).
Development of Novel Chiral Compounds :Compounds like 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine have been synthesized and used in the development of novel chiral palladacycles. These are important in asymmetric hydrophosphination reactions, which have significant implications in creating chiral molecules for pharmaceutical applications (Yap et al., 2014).
Synthesis of New Chemical Entities :The synthesis of new compounds like 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride demonstrates the potential of using (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride derivatives in creating new chemical entities. These novel compounds can have various applications, including medicinal chemistry and material science (Cheng Chuan, 2011).
Spectroscopic Characterization and Identification of Compounds :Studies have been conducted on the spectroscopic characterization and crystal structures of cathinone derivatives, which are structurally related to (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. These studies aid in the identification and analysis of such compounds, which is crucial in forensic science and pharmaceutical analysis (Kuś et al., 2016).
Investigation of Corrosion Inhibition Properties :Research on tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, has explored their inhibitive performance on carbon steel corrosion. Such studies are significant for industrial applications where corrosion resistance is essential (Gao et al., 2007).
Pharmacological Characterization :Compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine have been characterized pharmacologically as high-affinity antagonists selective for certain receptors. This characterization is crucial in drug discovery, especially for treatments related to depression and addiction disorders (Grimwood et al., 2011).
Molecular Dynamics Simulation Studies :Studies involving density functional theory (DFT) calculations and molecular dynamics simulations on derivatives of propan-1-amine have been conducted to predict their corrosion inhibition performances. Such simulations are vital in understanding the interactions at the molecular level, which can guide the development of corrosion inhibitors (Kaya et al., 2016).
Drug Delivery Applications :Research on chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine demonstrates the potential of using (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride derivatives in drug delivery systems. Such hydrogels can be used for targeted delivery of drugs, improving bioavailability and sustaining drug release (Karimi et al., 2018).
Propiedades
IUPAC Name |
(1S)-1-(2,5-difluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYPROYXZWFRHT-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC(=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704235 | |
| Record name | (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride | |
CAS RN |
1217437-41-6 | |
| Record name | (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1395944.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1395946.png)




![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)





